Cas no 2680536-79-0 (Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate)

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic organic compound featuring a tetrahydroquinoline core with a hydroxyl group at the 3-position and a methyl ester at the 6-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and fine chemicals. The hydroxyl group enhances reactivity for further functionalization, while the ester moiety offers flexibility in downstream modifications. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block in medicinal chemistry and material science. The compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure high purity and consistency for research and industrial use.
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate structure
2680536-79-0 structure
商品名:Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
CAS番号:2680536-79-0
MF:C11H13NO3
メガワット:207.225823163986
MDL:MFCD34186409
CID:5671374
PubChem ID:165940718

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27143599
    • 2680536-79-0
    • methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
    • Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
    • MDL: MFCD34186409
    • インチ: 1S/C11H13NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(13)6-12-10/h2-4,9,12-13H,5-6H2,1H3
    • InChIKey: CNXUXLWTBBZPFW-UHFFFAOYSA-N
    • ほほえんだ: OC1CNC2C=CC(C(=O)OC)=CC=2C1

計算された属性

  • せいみつぶんしりょう: 207.08954328g/mol
  • どういたいしつりょう: 207.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 58.6Ų

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27143599-0.1g
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
2680536-79-0 95.0%
0.1g
$956.0 2025-03-20
Enamine
EN300-27143599-1.0g
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
2680536-79-0 95.0%
1.0g
$1086.0 2025-03-20
Enamine
EN300-27143599-10.0g
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
2680536-79-0 95.0%
10.0g
$4667.0 2025-03-20
Enamine
EN300-27143599-5g
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
2680536-79-0
5g
$3147.0 2023-09-11
Enamine
EN300-27143599-5.0g
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
2680536-79-0 95.0%
5.0g
$3147.0 2025-03-20
Enamine
EN300-27143599-0.05g
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
2680536-79-0 95.0%
0.05g
$912.0 2025-03-20
Enamine
EN300-27143599-1g
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
2680536-79-0
1g
$1086.0 2023-09-11
Enamine
EN300-27143599-0.25g
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
2680536-79-0 95.0%
0.25g
$999.0 2025-03-20
Enamine
EN300-27143599-0.5g
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
2680536-79-0 95.0%
0.5g
$1043.0 2025-03-20
Enamine
EN300-27143599-2.5g
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate
2680536-79-0 95.0%
2.5g
$2127.0 2025-03-20

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate 関連文献

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylateに関する追加情報

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate

The compound Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS No. 2680536-79-0) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of quinolines, which are aromatic heterocycles widely studied for their diverse biological activities and synthetic applications. The molecule's structure consists of a tetrahydroquinoline backbone with a hydroxyl group at position 3 and a methyl ester group at position 6. These functional groups contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery and development. The presence of the hydroxyl group at position 3 introduces hydrophilic characteristics, which can enhance the compound's solubility and bioavailability. Meanwhile, the methyl ester group at position 6 adds lipophilic properties, making it easier to cross biological membranes. This balance of hydrophilic and lipophilic properties makes Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate an attractive candidate for designing bioactive molecules with improved pharmacokinetic profiles.

One of the most promising applications of this compound lies in its potential as a precursor for synthesizing more complex molecules with therapeutic value. Researchers have explored its role in the development of anti-inflammatory agents and antioxidants. For instance, studies have shown that tetrahydroquinoline derivatives can exhibit significant radical-scavenging activity due to their conjugated π-systems and hydroxyl groups. This makes them valuable in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In addition to its pharmacological applications, Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate has also been investigated for its role in catalytic processes. The molecule's ability to act as a ligand in transition metal-catalyzed reactions has been explored in recent research. Its nitrogen-containing ring structure can coordinate with metal centers, facilitating various transformations such as cross-coupling reactions and enantioselective syntheses. This highlights its potential in green chemistry and sustainable synthetic methodologies.

The synthesis of Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate involves a multi-step process that typically includes cyclization reactions followed by functionalization steps. Researchers have optimized these processes to achieve higher yields and better purity levels. For example, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which are crucial for studying its stereochemical effects on biological activity.

From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecule's structure and purity. Furthermore, computational chemistry tools have been employed to predict its physicochemical properties and interactions with biological targets. Such computational studies complement experimental work by offering valuable insights into the compound's behavior at the molecular level.

In conclusion, Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS No. 2680536-79-0) is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure endows it with properties that make it suitable for drug discovery efforts as well as catalytic processes. As research continues to uncover new aspects of this molecule's potential, it is likely to play an increasingly important role in advancing both academic research and industrial applications.

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